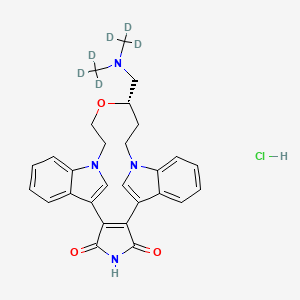

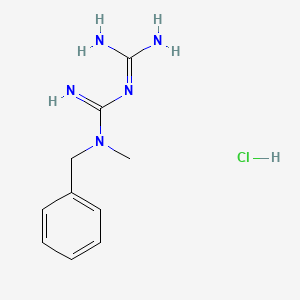

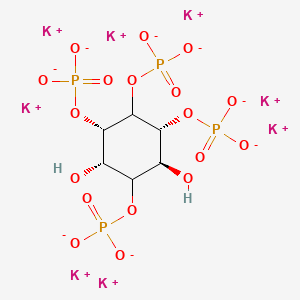

![molecular formula C₂₄H₂₇N₉O₆ B1147141 2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide CAS No. 366454-36-6](/img/structure/B1147141.png)

2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like the one mentioned often involves multi-step synthetic routes that incorporate various functional groups and molecular scaffolding techniques. A study by Shibuya et al. (2018) on a similar compound highlights the importance of incorporating piperazine units for enhancing aqueous solubility and oral absorption, suggesting that similar strategies might be applicable for optimizing the synthesis of our target compound (Shibuya et al., 2018).

Molecular Structure Analysis

The structure of piperazine derivatives is critical for their biological activity. Studies have shown that modifications to the piperazine moiety can significantly affect the molecule's physical and chemical properties, as well as its interaction with biological targets (Mehta et al., 2019). This insight is crucial for the molecular design and optimization of new compounds for specific therapeutic applications.

Chemical Reactions and Properties

Piperazine-based compounds are known for their versatility in chemical reactions, serving as key intermediates for the synthesis of various pharmacologically active molecules. The ability to undergo reactions such as N-acylation, alkylation, and sulfonylation allows for the synthesis of a wide range of derivatives with diverse biological activities (Khan et al., 2019).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and stability, are essential for their practical application in drug development. The introduction of piperazine units, as mentioned earlier, can enhance aqueous solubility, which is a critical factor for oral bioavailability (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as reactivity and binding affinity to biological targets, are influenced by their molecular structure. Molecular docking studies and biological evaluations can provide insights into the interaction mechanisms of these compounds with specific receptors, guiding the design of more effective therapeutic agents (Mehta et al., 2019).

Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives are crucial in drug design, contributing to the development of medications across a range of therapeutic categories, including antipsychotic, antihistamine, antidepressant, anticancer, and antiviral drugs. The versatility of the piperazine scaffold allows for significant pharmacokinetic and pharmacodynamic enhancements through modifications, suggesting broad potential for the design of novel therapeutics (Rathi, Syed, Shin, & Patel, 2016).

Nucleobase Analogues and DNA Interaction

Nucleobase analogues, such as those found in Hoechst 33258, exhibit strong binding to DNA's minor groove with specificity for AT-rich sequences. These compounds are not only critical for staining DNA in research applications but also serve as a foundation for developing drugs with antiviral, antitumor, and radioprotective properties. This highlights the importance of nucleobase analogues in both diagnostic and therapeutic applications (Issar & Kakkar, 2013).

Applications in Neuropsychiatric Disorders

Dopamine D2 receptor ligands, including those incorporating piperazine and related structures, are pivotal in treating neuropsychiatric disorders such as schizophrenia, depression, and Parkinson's disease. The structural components of these ligands, including aromatic, cyclic amine, and lipophilic fragments, are critical for their efficacy, underscoring the compound's relevance to neuropsychiatric research and therapy (Jůza et al., 2022).

Antineoplastic Agent Development

Research into 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones showcases the potential of piperazine derivatives as antineoplastic agents. These compounds exhibit cytotoxic properties that are often more potent than contemporary anticancer drugs, offering new avenues for cancer treatment research (Hossain, Enci, Dimmock, & Das, 2020).

Mécanisme D'action

EB-47, also known as 2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) with an IC50 value of 45 nM .

Target of Action

EB-47 primarily targets PARP-1 , a key enzyme that mediates the DNA damage response (DDR) by serving as a DNA damage sensor and signal transducer . PARP-1 inhibitors selectively kill tumors harboring deficiencies in BRCA1 and BRCA2 genes .

Mode of Action

EB-47 mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite . It binds to the substrate NAD+ site of ARTD1 . Mutation in the residues that define molecular interaction between EB-47 and HD (D766/770A) truncates EB-47 ability to influence PARP1 allostery and retention on DNA breaks .

Biochemical Pathways

EB-47 affects the DNA damage response pathway . When DNA damage occurs, PARP-1 is rapidly recruited to the sites of damaged DNA, and its catalytic activity increases significantly. This results in the synthesis of protein-conjugated poly (ADP-ribose) (PAR) chains using NAD+ as a critical substrate . The negatively charged PAR functions as a high-density protein-binding scaffold and recruits components of the DNA damage repair machinery .

Pharmacokinetics

It’s known that parp inhibitors like eb-47 are generally orally dosed and extensively metabolized .

Result of Action

EB-47 shows inhibition in excess of 50% with CdPARP, and it is able to inhibit CdPARP and HsPARP with IC50 values of 0.86 and 1.0 µM, respectively . In vivo, EB-47 decreases the number of embryo implantation sites and blastocysts at day 5, proving that PARP1 participates in the process of embryo implantation .

Action Environment

It’s known that the efficacy of parp inhibitors can be influenced by factors such as the presence of brca mutations .

Propriétés

IUPAC Name |

2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFLFKTXUWPNMV-LFALDJFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@H]4[C@@H]([C@@H]([C@H](O4)N5C=NC6=C(N=CN=C65)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692822 | |

| Record name | 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

366454-36-6 | |

| Record name | 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

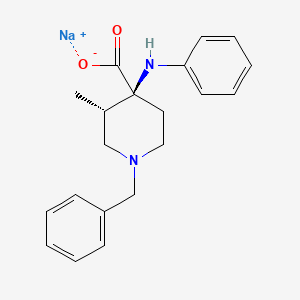

![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3alpha,5alpha)]- (9CI)](/img/no-structure.png)

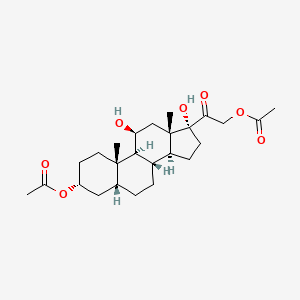

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)